molecular formula C8H12N2 B8540023 N1,3-dimethylbenzene-1,4-diamine

N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B8540023
M. Wt: 136.19 g/mol
InChI Key: XOBAIYPLCUTNFV-UHFFFAOYSA-N
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Description

N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the nitration and reduction method due to its efficiency and scalability. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its ability to participate in redox reactions. The compound can readily form stable radical cations, which are involved in various redox processes. These radical cations can interact with molecular targets, leading to changes in their oxidation states and subsequent biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable radical cations makes it particularly useful in redox reactions and as a redox indicator .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-N,2-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,9H2,1-2H3

InChI Key

XOBAIYPLCUTNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.1 g N-methyl-m-toluidine (I) 14.5 g conc. HCl and 40 g of ice were stirred while 7 g NaNO2 were added over a period of 5 minutes. The mixture was cooled externally and small portions of ice were added when needed to keep the temperature below 10°C. The mixture was allowed to stand at 0°C for 1 hour after the addition was complete and the oily top layer formed was separated. The lower aqueous layer was then extracted twice with 10 ml portions of benzene and the combined organic layers were distilled under reduced pressure. The material which boiled at 132°-138°C/8mm Hg was collected and dissolved in ethanol. Dry HCl gas was passed through this solution which heated up and deposited a precipitate of N,2-dimethyl-4-nitrosaniline (III) as the hydrochloride salt. The 16 g of product were suspended in isopropanol and reduced over Pt/C on a Parr hydrogenator. The reduction mixture was filtered and the catalyst was extracted with water. The combined filtrates were evaporated to dryness to yield 8 g of the product N,3-dimethyl-p-phenylenediamine hydrochloride.
Quantity
12.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two

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